molecular formula C26H26FN3O3 B12485818 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate

Cat. No.: B12485818
M. Wt: 447.5 g/mol
InChI Key: LIBZIUGUSBPARX-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperazine ring, a benzyl group, and a fluorophenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation of the piperazine ring can be carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Fluorophenyl Group: This step may involve the use of fluorophenyl carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • Methyl ®-4-(1-benzylpiperazin-2-yl)benzoate
  • Methyl (S)-4-(1-benzylpiperazin-2-yl)benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate stands out due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H26FN3O3

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H26FN3O3/c1-33-26(32)21-9-12-24(23(17-21)28-25(31)20-7-10-22(27)11-8-20)30-15-13-29(14-16-30)18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,28,31)

InChI Key

LIBZIUGUSBPARX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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